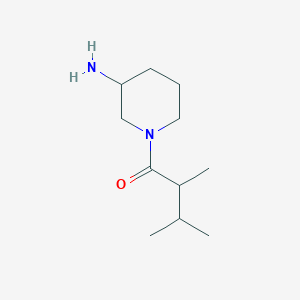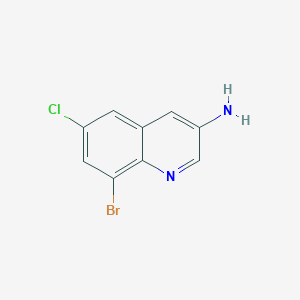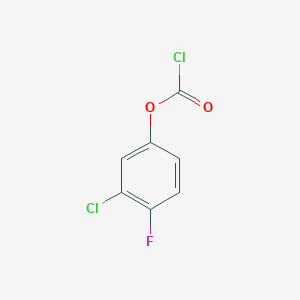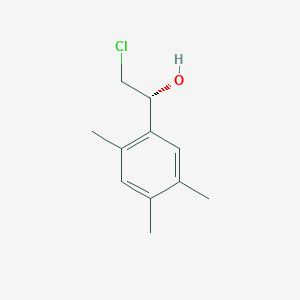
(1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group, a hydroxyl group, and a trimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the chlorination of (1R)-1-(2,4,5-trimethylphenyl)ethanol using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically proceeds at low temperatures to prevent over-chlorination and to ensure the retention of the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reaction is also common.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (1R)-2-chloro-1-(2,4,5-trimethylphenyl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives. Common reagents include sodium hydroxide and potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: (1R)-2-chloro-1-(2,4,5-trimethylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular pathways involved can vary widely depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
- (1R)-2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-ol
- (1R)-2-Chloro-1-(2,3,5-trimethylphenyl)ethan-1-ol
Comparison:
Structural Differences: The position of the methyl groups on the phenyl ring can influence the compound’s reactivity and properties.
Reactivity: The presence and position of substituents can affect the compound’s reactivity in various chemical reactions.
Applications: While similar compounds may have overlapping applications, specific structural features can make (1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol unique in certain contexts.
Eigenschaften
Molekularformel |
C11H15ClO |
|---|---|
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
(1R)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H15ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11,13H,6H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
MMFBECABNPXRGF-NSHDSACASA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1C)[C@H](CCl)O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C(CCl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine](/img/structure/B13207185.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B13207193.png)

![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207215.png)
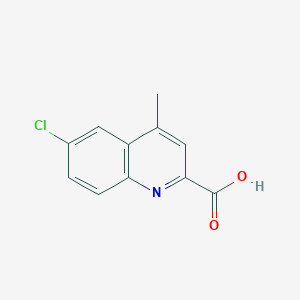
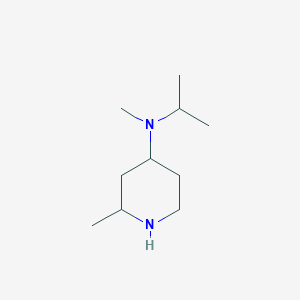
![4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
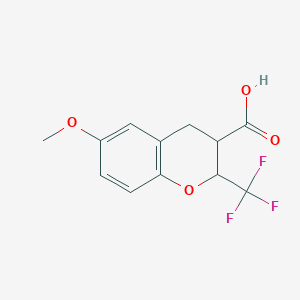
![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
